6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has been studied for its various biological activities.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the treatment of various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have been found to have antiviral properties . For example, Ritonavir, an antiretroviral drug, contains a thiazole ring .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . For example, Tiazofurin, an antineoplastic drug, contains a thiazole ring . These compounds could potentially be used in the treatment of various types of cancer.
Mechanism of Action
Target of Action
The compound “6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide” is likely to interact with various biological targets due to the presence of the thiazole and quinoline moieties . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Quinolines also have a broad spectrum of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . Similarly, quinoline derivatives can interact with different targets, leading to various biological activities . The specific interactions of “6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide” with its targets would depend on the specific targets it interacts with.
Biochemical Pathways
Thiazole and quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole and quinoline derivatives are known to have a range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
properties
IUPAC Name |
6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-7-1-2-10-8(5-7)11(18)9(6-16-10)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNQXOBASLBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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